![molecular formula C12H14F3NO3S B2400522 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477864-25-8](/img/structure/B2400522.png)
4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
Synthesis Analysis
The synthesis of related compounds such as “4-(Trifluoromethoxy)benzyl bromide” has been reported. The process involves the reaction of “4-(Trifluoromethoxy)benzyl alcohol” with PBr3 at 0-10°C . The reaction mixture is stirred for 0.5 hours and then poured into a mixture of ice and water, followed by stirring for 1-2 hours .Scientific Research Applications
Bioreductive Drug Synthesis
- 4-(Trifluoromethoxy)benzyl bromide plays a crucial role in the synthesis of a bioreductive drug called (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) . This drug has potential applications in treating tuberculosis and other infectious diseases.
Trifluoromethyl Ether Formation
- The compound is involved in the formation of trifluoromethyl ethers. Notably, this procedure is applicable to converting aliphatic alcohols into trifluoromethyl alkyl ethers , provided that the alcohol is primary rather than benzylic, secondary, or tertiary . Trifluoromethyl ethers find use in medicinal chemistry and materials science.
Oxidative Stress Modulation
- Researchers have explored derivatives of 4-(Trifluoromethoxy)benzyl bromide for their effects on oxidative stress. These compounds may impact cellular responses and could be relevant in disease models .
Chemical Synthesis
- 4-(Trifluoromethoxy)benzyl alcohol , a derivative of this compound, finds utility in chemical synthesis . Its reactivity and unique functional group make it valuable for constructing complex molecules.
Trifluoromethoxylation Reagents
- Recent advances in trifluoromethoxylation chemistry have led to the development of innovative reagents. While not directly related to this compound, understanding its properties contributes to the broader field of CF₃O-containing compounds .
Polymerization Catalyst
- The polymerization of 4-(Trifluoromethoxy)benzyl bromide via Friedel-Crafts reactions using aluminum chloride as a catalyst has been reported. This application highlights its potential in materials science and polymer chemistry .
Mechanism of Action
Mode of Action
It’s known that the compound can be used as an intermediate in organic synthesis and pharmaceutical development . The trifluoromethoxy group in the compound could potentially interact with its targets, leading to changes in their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.
properties
IUPAC Name |
4-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S/c13-12(14,15)19-11-3-1-10(2-4-11)9-16-5-7-20(17,18)8-6-16/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEMVKLIBWQOAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione |
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